molecular formula C16H14N4S B4620021 2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-6-METHYL-1H-1,3-BENZODIAZOLE

2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-6-METHYL-1H-1,3-BENZODIAZOLE

Cat. No.: B4620021
M. Wt: 294.4 g/mol
InChI Key: SPZXPKGUBDQRIS-UHFFFAOYSA-N
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Description

2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-6-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound featuring a benzodiazole core structure. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound is characterized by the presence of a sulfanyl group and a methyl group attached to the benzodiazole rings, which may influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-6-METHYL-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Methylation: The methyl group can be added using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The benzodiazole rings can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzodiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzodiazoles.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-6-METHYL-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific chemical properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-6-METHYL-1H-1,3-BENZODIAZOLE is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the benzodiazole rings suggests potential binding to nucleic acids or proteins, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}ACETIC ACID: Similar structure but with an acetic acid group instead of a methyl group.

    2-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1,3-BENZOTHIAZOLE: Contains a benzothiazole ring instead of a second benzodiazole ring.

    2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETIC ACID: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The unique combination of the sulfanyl and methyl groups in 2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-6-METHYL-1H-1,3-BENZODIAZOLE may confer distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S/c1-10-6-7-13-14(8-10)20-16(19-13)21-9-15-17-11-4-2-3-5-12(11)18-15/h2-8H,9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZXPKGUBDQRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-6-METHYL-1H-1,3-BENZODIAZOLE
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2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-6-METHYL-1H-1,3-BENZODIAZOLE
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2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-6-METHYL-1H-1,3-BENZODIAZOLE
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2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-6-METHYL-1H-1,3-BENZODIAZOLE
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2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-6-METHYL-1H-1,3-BENZODIAZOLE
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2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-6-METHYL-1H-1,3-BENZODIAZOLE

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